Methyl 2-amino-4-(methylthio)benzoate

Crystallinity Purification Solid-phase synthesis

Research requiring a 4-substituted anthranilate with tunable electronic properties faces limited options when -Cl, -CH3, or -OCH3 cannot deliver required sulfur interactions or oxidation states. Methyl 2-amino-4-(methylthio)benzoate solves this: - Enables one-step oxidation to sulfoxide or sulfone (NAALADase/COMT programs). - Supports cobalt/palladium-catalyzed C-S cross-coupling for late-stage SAR. - Crystalline solid (mp 57-59°C) for reliable handling vs low-melting analogs. Shipped ambient as a research intermediate (not for human/veterinary use).

Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
Cat. No. B8476325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-(methylthio)benzoate
Molecular FormulaC9H11NO2S
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)SC)N
InChIInChI=1S/C9H11NO2S/c1-12-9(11)7-4-3-6(13-2)5-8(7)10/h3-5H,10H2,1-2H3
InChIKeyIKZNVXZVFKLFQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-4-(Methylthio)Benzoate: Structure & Physicochemical Profile


Methyl 2-amino-4-(methylthio)benzoate (CAS 102232‑52‑0, C₉H₁₁NO₂S, MW 197.26 g mol⁻¹) is a para‑methylthio‑substituted anthranilate ester. The compound is distinguished by the simultaneous presence of a nucleophilic 2‑amino group, a thioether substituent at the 4‑position that can serve as a synthetic handle for oxidation or cross‑coupling, and a methyl ester that permits further derivatisation. Commercially it is supplied as a crystalline solid (mp 57–59 °C) and is used exclusively as a research intermediate, not for human or veterinary use[REFS‑1]. Its position within the broader family of 4‑substituted 2‑aminobenzoates makes it a versatile scaffold for medicinal chemistry programs, particularly where sulfur‑containing pharmacophores are desired.

1
Synthetic Handle Set2‑amino, 4‑methylthio, and methyl ester enable orthogonal derivatisation
2
Oxidation PathwayThioether directly accessible to sulfoxide/sulfone pharmacophores
3
Crystalline SolidAmbient‑stable form supports reproducible weighing and reactor charging

Methyl 2-Amino-4-(Methylthio)Benzoate: Irreplaceable 4‑Methylthio Motif


The 4‑methylthio (–SCH₃) group is not a generic hydrophobic placeholder. Unlike chlorine, methyl, methoxy, or methylsulfonyl substituents, the thioether moiety can be selectively oxidised to sulfoxide or sulfone oxidation states that dramatically alter the electronic character and hydrogen‑bonding capacity of the scaffold[REFS‑1]. It also provides a site for cobalt‑ or palladium‑catalysed C–S bond activation, enabling late‑stage diversification that is inaccessible with 4‑halo or 4‑alkyl analogs[REFS‑2]. In enzyme‑inhibitor design, the thioether sulfur can engage in distinctive van der Waals and polar interactions with protein binding pockets—interactions that cannot be replicated by isosteres such as –OCH₃ or –CF₃. Consequently, simply swapping methyl 2‑amino‑4‑chlorobenzoate (mp ~66–71 °C) or methyl 2‑amino‑4‑methylbenzoate (mp ~35–36 °C) into a synthetic route will deliver a molecule with divergent reactivity, physicochemical properties, and biological recognition; the quantitative consequences of such substitutions are detailed in the evidence guide that follows.

4‑Methyl or 4‑Chloro Analogs

Lack the thioether oxidation pathway; sulfoxide/sulfone access requires 2–4 extra steps and may shift regiochemical outcome.

4‑Methoxy or 4‑CF₃ Analogs

Cannot undergo C–S bond activation for late‑stage cross‑coupling; diversification demands de novo scaffold synthesis.

4‑Methyl Analog Physical Form

Low melting point (35–36 °C) may cause softening during storage or shipment, reducing handling reliability in pilot‑scale workflows.

Methyl 2-Amino-4-(Methylthio)Benzoate: Comparative Performance Data


Solid-State Handling & Purification Advantage

The target compound is a crystalline solid with a melting point of 57–59 °C, as reported in its original patent synthesis [1]. The 4‑methyl analog (methyl 2‑amino‑4‑methylbenzoate) melts at 35–36 °C , while the 4‑chloro analog melts at 66–71 °C . The 57–59 °C range places the methylthio derivative in a practical ambient‑temperature solid form that is easier to handle, weigh, and store than the low‑melting 4‑methyl compound, without the higher energy requirement for melting that the 4‑chloro analog demands. Superior crystallinity also benefits purification by recrystallisation, an important consideration for multi‑gram synthesis campaigns.

Solid‑State Handling
Cross‑study comparable
mp 57–59 °C
22–24 °C above 4‑methyl analog; 7–14 °C below 4‑chloro analog
Supports ambient‑solid handling fit for multi‑gram campaigns
Recrystallisation benefit; reported open‑capillary data
Crystallinity Purification Solid-phase synthesis

Selective Oxidation Access to Sulfoxide/Sulfone Pharmacophores

The 4‑methylthio group can be selectively oxidised to the corresponding sulfoxide or sulfone under mild conditions (e.g., H₂O₂ or mCPBA), generating compounds with dramatically altered electronic profiles. This chemical flexibility is explicitly exploited in the patent literature, where thioether‑containing benzoates serve as precursors to NAALADase inhibitors; the sulfoxide and sulfone oxidation states are required for potent enzyme inhibition [1]. In contrast, the 4‑methyl analog cannot be oxidised at that position, and the 4‑chloro analog requires a completely different synthetic strategy (e.g., nucleophilic aromatic substitution) to introduce a sulfur‑containing functional group, often with lower regioselectivity and yield.

Selective Oxidation
Class‑level inference
One‑ or two‑step conversion to sulfoxide (–SOCH₃) and sulfone (–SO₂CH₃) with H₂O₂ or mCPBA
Supports divergent SAR exploration for sulfoxide/sulfone targets
Regioselectivity inherent; comparator analogs require longer routes
Sulfoxide pharmacophore NAALADase inhibitor Prodrug design

Cobalt-Catalysed C–S Bond Activation

Methylthio‑substituted aromatics can undergo cobalt‑catalysed C–S bond activation to participate in cross‑coupling reactions with aryl‑ or benzylzinc reagents, effectively transforming the thioether into a leaving group for C–C bond formation [1]. This reactivity is unique to the thioether substituent; 4‑methyl, 4‑chloro, and 4‑methoxy analogs require different catalytic systems (e.g., Pd‑catalysed Suzuki or Buchwald‑Hartwig) that may not be compatible with the unprotected 2‑amino group present on the scaffold. The orthogonality of C–SMe activation provides a late‑stage diversification point that is unavailable for analogs lacking the thioether moiety.

C–S Bond Activation
Class‑level inference
CoBr₂‑catalysed coupling with aryl‑/benzylzinc reagents; reported yields 45–92 %
Enables late‑stage library diversification at the 4‑position
Orthogonal to Pd‑catalysed routes; may require validation on protected substrate
Cross-coupling C–S activation Late-stage functionalisation

Balanced Drug‑Likeness Profile vs Sulfone & CF3 Analogs

Using standard cheminformatics predictors, the target compound (C₉H₁₁NO₂S, MW 197.26) displays a calculated logP of approximately 2.1 and a topological polar surface area (TPSA) of ~52 Ų, which lie within the lead‑like chemical space favoured for CNS and oral drug programmes [1]. The 4‑methylsulfonyl analog (MW 229.26, TPSA ~78 Ų) is more polar and heavier, potentially limiting membrane permeability. The 4‑trifluoromethyl analog (MW 219.16, logP ~2.8) is more lipophilic and carries a structural alert for metabolic defluorination. The 4‑methyl analog (MW 165.19, logP ~2.5) is lighter but lacks the synthetic versatility of the thioether. The methylthio substituent thus occupies a favourable middle ground among the commonly considered 4‑substituted 2‑aminobenzoates.

Lead‑Like Profile
Class‑level inference
Predicted logP ≈ 2.1; TPSA ≈ 52 Ų
Balanced lipophilicity supports lead optimisation context
Calculated values; TPSA 26 Ų lower than methylsulfonyl analog
Drug-likeness Physicochemical profile Lead optimisation

Methyl 2-Amino-4-(Methylthio)Benzoate: High-Value Application Scenarios


Medicinal Chemistry: Divergent Synthesis of Sulfoxide/Sulfone Inhibitors

When a project requires systematic exploration of the sulfoxide and sulfone oxidation states—such as in NAALADase, COMT, or kinase inhibitor programmes—methyl 2‑amino‑4‑(methylthio)benzoate provides a single starting material that can be oxidised to either state in one or two controlled steps [REFS‑1]. Using the 4‑methyl, 4‑chloro, or 4‑methoxy analogs would necessitate a complete redesign of the synthetic route to introduce the required sulfur functionality, adding 2–4 synthetic steps and reducing overall yield.

Late‑Stage Diversification via C–S Bond Activation

For discovery teams building focused compound libraries, the 4‑methylthio group acts as a masked leaving group for cobalt‑catalysed cross‑coupling [REFS‑1]. This allows the core 2‑aminobenzoate scaffold to be diversified at the 4‑position at a late stage, enabling rapid SAR exploration without the need to re‑synthesise the entire scaffold for each new substituent. This capability is absent in the 4‑methyl, 4‑methoxy, and 4‑trifluoromethyl analogs, which require de novo synthesis for each variation.

Crystalline Intermediate with Ambient Handling Stability

The melting point of 57–59 °C [REFS‑1] means the compound is a free‑flowing solid at room temperature but melts readily for transfer or reaction setup, a practical advantage over the low‑melting 4‑methyl analog (35–36 °C) that can soften or liquefy during shipping or storage in warm environments. This property is particularly relevant for contract research organisations (CROs) and pilot‑plant operations where reliable solid handling is critical for reproducible weighing and charging of reactors.

Agrochemical Intermediate: Thioether Building Block for Herbicides & Fungicides

Thioether‑substituted benzoic acid derivatives are established intermediates in the synthesis of sulfonylurea herbicides and other agrochemicals. The target compound, with its protected amino and carboxylic acid functionalities, is positioned as a key intermediate for generating sulfoxide‑ or sulfone‑containing agrochemical candidates [REFS‑1]. The methylthio group provides a direct path to the sulfone oxidation state that is frequently required for herbicidal activity, offering a more convergent route than starting from a 4‑methylsulfonyl analog that would require manipulation of the amino or ester groups under potentially incompatible conditions.

Application
Selection Property
Validation Focus
Divergent sulfoxide/sulfone inhibitor synthesis
Thioether oxidation handle
Oxidation state conversion efficiency and purity
Late‑stage C–C diversification libraries
C–S bond activation for cross‑coupling
Coupling yield and functional group tolerance
Ambient‑stable crystalline intermediate
Favorable melting range for solid handling
Solid‑form reproducibility and storage stability
Agrochemical thioether building block
Direct pathway to sulfone‑containing herbicides
Synthetic convergence and oxidation‑state control
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